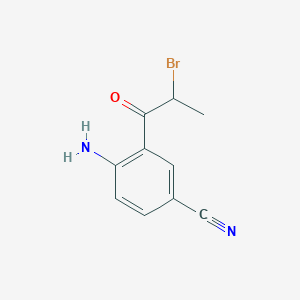
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. For example, the fusion of aromatic amines with ethyl cyanoacetate at high temperatures can produce cyanoacetanilide derivatives . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted anilines, heterocyclic compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. The bromine atom can be substituted by other nucleophiles, leading to the formation of new compounds with different biological activities. The compound can also undergo cyclization reactions, forming heterocyclic structures that interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano and amide functional groups and are used in similar synthetic applications.
Benzimidazole Derivatives: These compounds have similar biological activities and are used in the synthesis of pharmaceuticals.
Thiophene Derivatives: These compounds are used in the synthesis of heterocyclic compounds and have applications in materials science.
Uniqueness
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo substitution, oxidation, reduction, and cyclization reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-amino-3-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3 |
InChI Key |
AMPASNKQLZKPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















